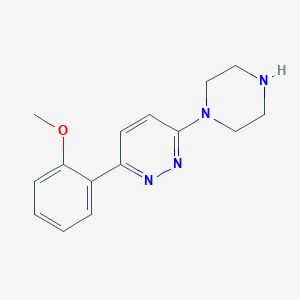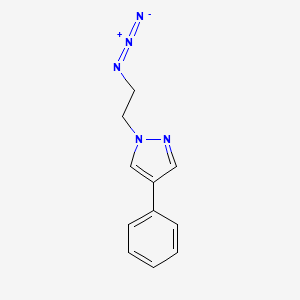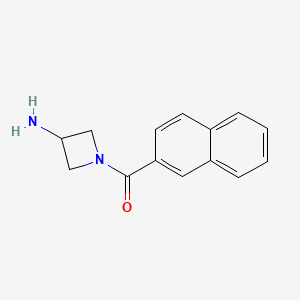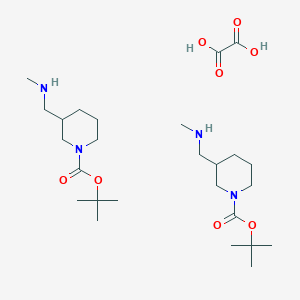
3-(2-Methoxyphenyl)-6-piperazin-1-ylpyridazine
Übersicht
Beschreibung
3-(2-Methoxyphenyl)-6-piperazin-1-ylpyridazine is a useful research compound. Its molecular formula is C15H18N4O and its molecular weight is 270.33 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wirkmechanismus
Target of Action
Compounds with a piperazine moiety, like “3-(2-Methoxyphenyl)-6-piperazin-1-ylpyridazine”, often interact with various neurotransmitter systems in the brain, including the serotonin and dopamine systems . These systems play crucial roles in mood regulation, reward, cognition, and motor control.
Mode of Action
Piperazine derivatives can act as agonists or antagonists at various receptor sites. They might bind to the receptor and mimic the action of the natural neurotransmitter (agonist action), or they might bind to the receptor and block the action of the natural neurotransmitter (antagonist action) .
Biochemical Pathways
The exact biochemical pathways affected by “this compound” would depend on its specific targets. If it acts on the serotonin system, it could affect pathways involved in mood regulation and anxiety. If it acts on the dopamine system, it could affect pathways involved in reward and motor control .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of a compound depend on its chemical structure. Piperazine derivatives are generally well absorbed and can cross the blood-brain barrier. They are typically metabolized in the liver and excreted in the urine .
Result of Action
The molecular and cellular effects of “this compound” would depend on its specific mode of action and targets. It could potentially alter neurotransmitter levels in the brain, leading to changes in neuronal activity and behavior .
Action Environment
Environmental factors such as temperature, pH, and the presence of other substances can influence the action, efficacy, and stability of a compound . For example, certain substances might enhance or inhibit the action of “this compound”, and extreme pH or temperature conditions might affect its stability.
Biochemische Analyse
Biochemical Properties
3-(2-Methoxyphenyl)-6-piperazin-1-ylpyridazine plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to interact with alpha1-adrenergic receptors, which are G-protein-coupled receptors involved in numerous physiological processes . The nature of these interactions often involves binding to the receptor sites, leading to either inhibition or activation of the receptor’s function.
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, studies have shown that it can affect the viability and proliferation of glioma cells, indicating its potential as an anti-cancer agent . Additionally, it has been observed to induce reactive oxygen species (ROS) generation in pancreatic cancer cells, leading to apoptosis .
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It can act as an enzyme inhibitor or activator, depending on the context. For instance, it has been found to inhibit certain enzymes involved in cancer cell proliferation, thereby reducing tumor growth . Additionally, it can modulate gene expression by interacting with transcription factors and other regulatory proteins.
Dosage Effects in Animal Models
In animal models, the effects of this compound vary with different dosages. At lower doses, it has shown therapeutic potential without significant adverse effects. At higher doses, toxic effects have been observed, including alterations in liver and kidney function . These findings highlight the importance of determining the optimal dosage for therapeutic applications.
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism and clearance from the body. For instance, it is metabolized by cytochrome P450 enzymes, which play a crucial role in drug metabolism . The compound’s effects on metabolic flux and metabolite levels are also being studied to understand its broader impact on cellular metabolism.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions influence its localization and accumulation in different cellular compartments. For example, it has been observed to accumulate in the liver and kidneys, where it exerts its pharmacological effects .
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. It is directed to specific compartments or organelles through targeting signals and post-translational modifications. Studies have shown that it localizes to the mitochondria and endoplasmic reticulum, where it influences cellular processes such as energy production and protein synthesis .
Eigenschaften
IUPAC Name |
3-(2-methoxyphenyl)-6-piperazin-1-ylpyridazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N4O/c1-20-14-5-3-2-4-12(14)13-6-7-15(18-17-13)19-10-8-16-9-11-19/h2-7,16H,8-11H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DKJLCEORAIHAMJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C2=NN=C(C=C2)N3CCNCC3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![2-(Chloromethyl)-6-fluoroimidazo[1,2-A]pyridine](/img/structure/B1465841.png)


![Methyl 8-amino-[1,2,4]triazolo[4,3-a]pyridine-6-carboxylate](/img/structure/B1465846.png)
![1-[(3,5-Dimethyl-1,2-oxazol-4-yl)methyl]piperidin-3-ol](/img/structure/B1465847.png)
![[1-(3-Fluoro-4-pyrrolidin-1-ylphenyl)ethyl]aminehydrochloride](/img/structure/B1465848.png)

![3-[(4-Fluorophenyl)methyl]azetidine hydrochloride](/img/structure/B1465851.png)
![Methyl({3-[1-(2-methylpropoxy)ethyl]-1,2,4-oxadiazol-5-yl}methyl)amine](/img/structure/B1465852.png)



